tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrimidinylsulfanyl moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinylsulfanyl Group: This step involves the reaction of the azetidine intermediate with a pyrimidinylsulfanyl reagent under controlled conditions.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in solvents such as dichloromethane or acetonitrile, often with catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate: shares structural similarities with other azetidine derivatives and pyrimidinylsulfanyl compounds.
This compound: can be compared to compounds like tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]pyrrolidine-1-carboxylate and tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]piperidine-1-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
2763750-41-8 |
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Molecular Formula |
C13H19N3O2S |
Molecular Weight |
281.4 |
Purity |
95 |
Origin of Product |
United States |
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